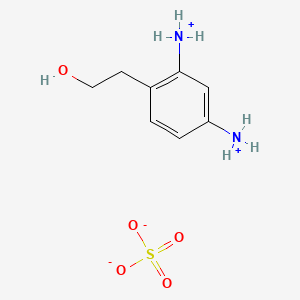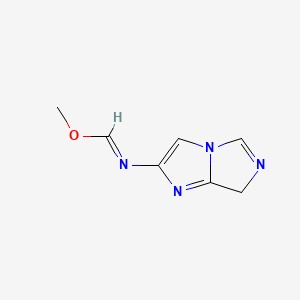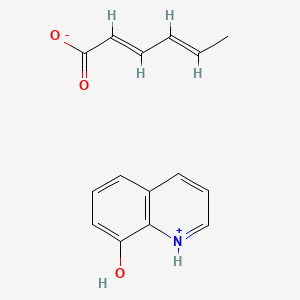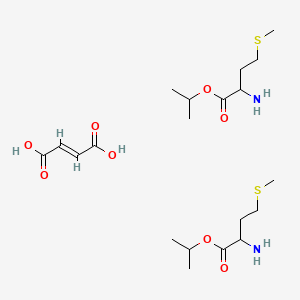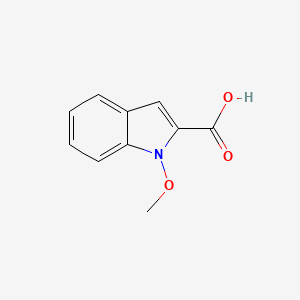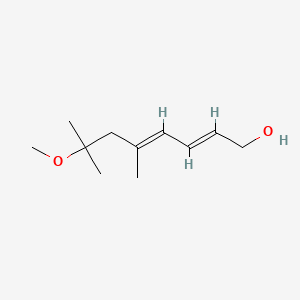
7-Methoxy-5,7-dimethyl-2,4-octadien-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-Methoxy-5,7-dimethyl-2,4-octadien-1-ol is an organic compound with the molecular formula C11H20O2 It is characterized by the presence of a methoxy group, two methyl groups, and a conjugated diene system
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Methoxy-5,7-dimethyl-2,4-octadien-1-ol typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 2-methyl-3-buten-2-ol and 3-methoxy-2-butanone.
Reaction Conditions: The key steps involve aldol condensation, followed by dehydration and reduction reactions. The reaction conditions often include the use of strong bases like sodium hydroxide and reducing agents like sodium borohydride.
Purification: The final product is purified using techniques such as distillation or chromatography to obtain the desired compound in high purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The reaction conditions are optimized to maximize yield and minimize by-products. Catalysts and automated systems are often employed to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
7-Methoxy-5,7-dimethyl-2,4-octadien-1-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes or ketones using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the compound into saturated alcohols using reducing agents such as lithium aluminum hydride.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Acid or base catalysts for aldol condensation and dehydration reactions.
Major Products Formed
Oxidation Products: Aldehydes, ketones.
Reduction Products: Saturated alcohols.
Substitution Products: Compounds with different functional groups replacing the methoxy group.
Scientific Research Applications
7-Methoxy-5,7-dimethyl-2,4-octadien-1-ol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activity and interactions with enzymes.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of fragrances, flavors, and other fine chemicals.
Mechanism of Action
The mechanism of action of 7-Methoxy-5,7-dimethyl-2,4-octadien-1-ol involves its interaction with specific molecular targets. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. The conjugated diene system allows for electron delocalization, which can influence its reactivity and interactions with biological molecules.
Comparison with Similar Compounds
Similar Compounds
7-Methoxy-5,7-dimethyl-2,4-octadien-1-one: Similar structure but with a ketone group instead of an alcohol.
7-Methoxy-5,7-dimethyl-2,4-octadien-1-amine: Similar structure but with an amine group instead of an alcohol.
7-Methoxy-5,7-dimethyl-2,4-octadien-1-ester: Similar structure but with an ester group instead of an alcohol.
Uniqueness
7-Methoxy-5,7-dimethyl-2,4-octadien-1-ol is unique due to its specific combination of functional groups and conjugated diene system. This structural arrangement imparts distinct chemical and physical properties, making it valuable for various applications in research and industry.
Properties
CAS No. |
94278-35-0 |
|---|---|
Molecular Formula |
C11H20O2 |
Molecular Weight |
184.27 g/mol |
IUPAC Name |
(2E,4E)-7-methoxy-5,7-dimethylocta-2,4-dien-1-ol |
InChI |
InChI=1S/C11H20O2/c1-10(7-5-6-8-12)9-11(2,3)13-4/h5-7,12H,8-9H2,1-4H3/b6-5+,10-7+ |
InChI Key |
OISBPHGRISAQQI-WEYXYWBQSA-N |
Isomeric SMILES |
C/C(=C\C=C\CO)/CC(C)(C)OC |
Canonical SMILES |
CC(=CC=CCO)CC(C)(C)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


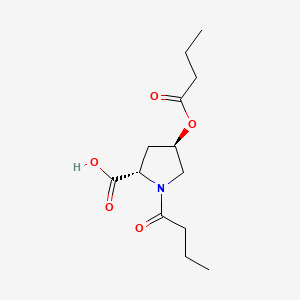
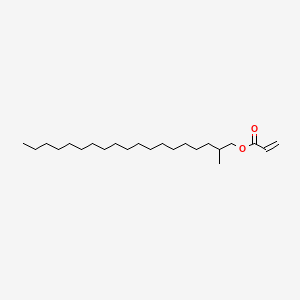
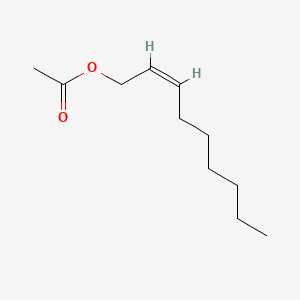
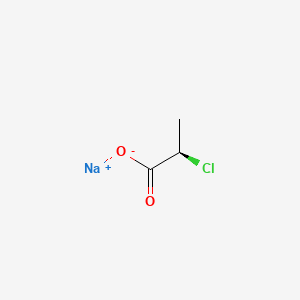


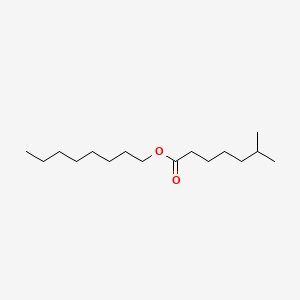

![5H-Indolo[3,2-b][1,5]benzothiazepin-6(7H)-one](/img/structure/B12661310.png)
